molecular formula C4H3ClO2 B1587597 Propargyl chloroformate CAS No. 35718-08-2

Propargyl chloroformate

Cat. No. B1587597
CAS RN: 35718-08-2
M. Wt: 118.52 g/mol
InChI Key: RAMTXCRMKBFPRG-UHFFFAOYSA-N
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Description

Propargyl chloroformate is an organic compound with the chemical formula CH3OC(O)OCC≡C . It is a colorless liquid with a pungent odor . It is commonly used in esterification and carbonylation reactions in organic synthesis . It can be used as an esterification reagent to convert alcohols to esters . It serves as a protecting group for the hydroxy and amino functional group .


Synthesis Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .


Molecular Structure Analysis

The molecular structures and 3D structures of propargyl chloroformate are shown in their most stable configuration where the C=O is syn with respect to the alkynyl or aryl moiety . That is, the halogen atom is in a trans position with respect to the alkynyl or aryl group .


Chemical Reactions Analysis

The specific rates of solvolysis of propargyl chloroformate are analyzed in 22 solvents of widely varying nucleophilicity and ionizing power values at 25.0°C using the extended Grunwald-Winstein equation .


Physical And Chemical Properties Analysis

Propargyl chloroformate is a propargyl ester . It is a colorless liquid with a pungent odor .

Scientific Research Applications

1. Solvent Effects in the Solvolysis of Propargyl Chloroformate

  • Methods of Application : The specific rates of solvolysis of propargyl chloroformate were analyzed in 22 solvents of widely varying nucleophilicity and ionizing power values at 25.0°C using the extended Grunwald-Winstein equation .
  • Results or Outcomes : The study found that the rates of solvolysis of propargyl chloroformate suggest a bimolecular process with the formation of a tetrahedral intermediate .

2. Synthesis of Propargyl-Terminated Heterobifunctional Poly (ethylene glycol)

  • Methods of Application : The carboxyl group of the bifunctional PEG was modified into a propargyl, then carboxyl, mercapto or hydrazide groups were introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide or tert-butyl carbazate, respectively .
  • Results or Outcomes : The study successfully synthesized propargyl-terminated heterobifunctional PEG with a variety of functional groups at the other end .

3. Introduction of the Propargyloxycarbonyl Protecting Group

  • Summary of Application : Propargyl chloroformate is used to introduce the propargyloxycarbonyl protecting group in reaction selective chemistry .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of the propargyl chloroformate with the compound to be protected .
  • Results or Outcomes : The introduction of the propargyloxycarbonyl protecting group allows for selective reactions to be carried out on the protected compound .

4. Synthesis of Homopropargylic Alcohols

  • Summary of Application : Propargyl chloroformate has been used in the synthesis of homopropargylic alcohols .
  • Methods of Application : An efficient protocol was reported that utilized propargylic carbonates as reagents for the synthesis of homopropargylic alcohols .
  • Results or Outcomes : The protocol allowed for the synthesis of homopropargylic alcohols in moderate to good yields .

5. Introduction of the Propargyloxycarbonyl Protecting Group

  • Summary of Application : Propargyl chloroformate is used to introduce the propargyloxycarbonyl protecting group in reaction selective chemistry .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of the propargyl chloroformate with the compound to be protected .
  • Results or Outcomes : The introduction of the propargyloxycarbonyl protecting group allows for selective reactions to be carried out on the protected compound .

6. Synthesis of Homopropargylic Alcohols

  • Summary of Application : Propargyl chloroformate has been used in the synthesis of homopropargylic alcohols .
  • Methods of Application : An efficient protocol was reported that utilized propargylic carbonates as reagents for the synthesis of homopropargylic alcohols .
  • Results or Outcomes : The protocol allowed for the synthesis of homopropargylic alcohols in moderate to good yields .

Safety And Hazards

Propargyl chloroformate is an irritating compound that may cause irritation to the skin, eyes, and respiratory tract . It should be operated in a well-ventilated place to avoid inhaling its vapor . Protective gloves, goggles, and respiratory protection equipment should be worn during operation .

properties

IUPAC Name

prop-2-ynyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMTXCRMKBFPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391745
Record name Propargyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl chloroformate

CAS RN

35718-08-2
Record name Propargyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propargyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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